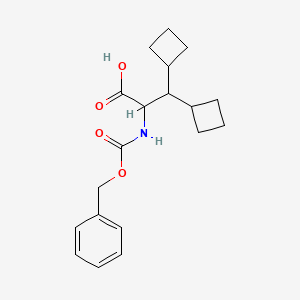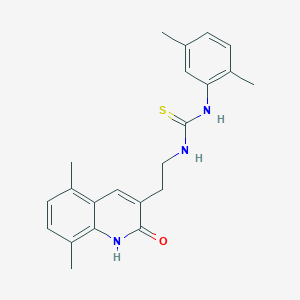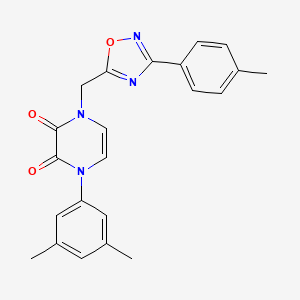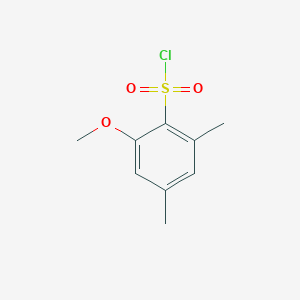
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, the paper titled "Polyphosphoric acid catalyzed conversion of 3-(methoxyphenyl)propionic acids to derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones" discusses the use of polyphosphoric acid (PPA) as a catalyst in the cyclization of methoxyphenyl propionic acids to produce dimeric products and indanones . While this does not directly describe the synthesis of 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid, it suggests that similar catalytic methods could potentially be applied in its synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds can significantly affect their physical and chemical properties. The paper on the CO vibration spectrum polymorphism indicates that even small conformational changes can lead to significant shifts in vibrational and Raman spectra . This implies that the molecular structure of this compound, particularly the arrangement of its cyclobutyl and phenyl groups, could have a substantial impact on its spectroscopic properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be influenced by their dissociation constants in various solvents, as discussed in the paper on the apparent dissociation constants of amino propanesulfonic acids . While the paper does not directly relate to the compound , it highlights the importance of solvent choice in determining the properties of a compound. Additionally, the paper on negative halochromism in a Hinopurpurin derivative indicates that substituents on aromatic rings can significantly affect the optical properties of a compound . This suggests that the phenylmethoxycarbonylamino group in the compound of interest could also influence its optical properties.
科学的研究の応用
Polybenzoxazine Formation
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid contributes to advancements in materials science. An example includes its involvement in the formation of polybenzoxazines. Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to this compound, as a renewable building block in polybenzoxazine synthesis. This process highlights the compound's potential in enhancing the reactivity of molecules towards benzoxazine ring formation, leading to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Kinetics and Mechanism in Thermal Gas-Phase Elimination
The kinetics and mechanism of thermal gas-phase elimination involving compounds similar to this compound have been studied. Al-Awadi et al. (2004) investigated the pyrolysis of 2-(N-Phenylamino)propanoic acid and its analogues in the gas phase. Their findings contribute to a better understanding of the reaction pathways and by-products in such processes (Al-Awadi et al., 2004).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds incorporating cyclobutane rings, which are structurally related to this compound, have been explored. Studies like those by Belluš et al. (1974) provide insights into the stereochemical aspects and reactivity of such compounds in Diels-Alder reactions, contributing to the field of organic synthesis (Belluš et al., 1974).
Optoelectronic Properties
Research on optoelectronic properties of molecules related to this compound has been conducted. Fonkem et al. (2019) investigated the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule with relevance to dye-sensitized solar cells (DSSC). This study provides a foundation for understanding the potential of such compounds in optoelectronic applications (Fonkem et al., 2019).
特性
IUPAC Name |
3,3-di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c21-18(22)17(16(14-8-4-9-14)15-10-5-11-15)20-19(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPSZJWQZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)


![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)